molecular formula C7H8O3S B2648074 3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid CAS No. 2031259-10-4

3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid

Cat. No.: B2648074
CAS No.: 2031259-10-4
M. Wt: 172.2
InChI Key: PQDSWMOTSAYILP-UHFFFAOYSA-N
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Description

3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid is a furan-based carboxylic acid compound of interest in pharmacological and organic chemistry research. The compound features a carboxylic acid functional group ( ), which is a common moiety in bioactive molecules and serves as a key building block in organic synthesis. Substituted furans, such as this one, are studied for their diverse biological activities and roles as structural components in more complex molecules . Researchers utilize this compound and its derivatives in the development of novel substances and for investigating structure-activity relationships (SAR). The methylsulfanyl (methylthio) substituent may influence the compound's electronic properties and metabolic pathway, which is a subject of interest in medicinal chemistry . As a carboxylic acid, it can participate in various chemical reactions, most notably the formation of esters and amides, making it a versatile intermediate for creating libraries of compounds for high-throughput screening . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methyl-5-methylsulfanylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-4-3-5(11-2)10-6(4)7(8)9/h3H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDSWMOTSAYILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)SC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid depends on its specific application and the context in which it is used. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The furan ring and the carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Furan Derivatives

Structural Modifications and Substituent Effects

The biological and physicochemical properties of furan derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid -CH₃ (C3), -SCH₃ (C5) C₆H₆O₃S 158.18 Antimicrobial potential (inferred)
5-(1-Hydroxypent-4-en-1-yl)-furan-2-carboxylic acid -CH₂CH₂CH=CH(OH) (C5) C₁₀H₁₂O₄ 196.20 Isolated from fungi; structural novelty
5-(3-Hydroxypentyl)-furan-2-carboxylic acid -(CH₂)₃CH(OH)CH₂ (C5) C₁₀H₁₄O₄ 198.22 Antioxidant potential (hypothesized)
5-(Phenoxymethyl)-furan-2-carboxylic acid -OCH₂C₆H₅ (C5) C₁₂H₁₀O₄ 218.21 Enhanced lipophilicity
5-(3-Hydroxyphenyl)-furan-2-carboxylic acid -C₆H₄(OH) (C5) C₁₁H₈O₄ 204.18 Improved water solubility
Methyl 5-(2-methoxycarbonylethyl)-furan-2-carboxylate -CH₂CH₂COOCH₃ (C5) C₁₀H₁₂O₆ 228.20 Anti-Xanthomonas activity

Key Differences and Implications

In contrast, hydroxyl (-OH) or carboxylic acid substituents (e.g., 5-(3-hydroxyphenyl)-furan-2-carboxylic acid) enhance water solubility .

Biological Activity: Methylsulfanyl-containing furans may exhibit unique antimicrobial properties due to sulfur’s electron-withdrawing effects, which can disrupt microbial enzyme systems . For example, methyl 5-(2-methoxycarbonylethyl)-furan-2-carboxylate () showed activity against Xanthomonas axonopodis, a plant pathogen . Hydroxyl-substituted analogs (e.g., 5-(3-hydroxypentyl)-furan-2-carboxylic acid) are hypothesized to act as antioxidants, leveraging the -OH group’s radical-scavenging capacity .

Synthetic Accessibility :

  • The methylsulfanyl group is relatively stable under basic conditions, unlike esters (e.g., methoxycarbonyl), which require hydrolysis steps for carboxylate formation .
  • Thioether bonds (-S-) in the target compound may offer pathways for further functionalization, such as oxidation to sulfoxides or sulfones, enhancing reactivity .

Case Study: Antimicrobial Activity

A study on mangrove-derived endophytic fungi () revealed that furan derivatives with electron-deficient substituents (e.g., esters, sulfanyl groups) exhibit stronger antimicrobial effects. For instance:

  • Methyl 5-(2-methoxycarbonylethyl)-furan-2-carboxylate () inhibited Xanthomonas axonopodis at MIC 25 µg/mL .
  • This compound is structurally analogous but lacks ester groups, suggesting its activity might depend on the synergistic effect of -SCH₃ and -COOH groups .

Biological Activity

3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a furan ring, a carboxylic acid group, and a methylsulfanyl substituent. Its structural formula can be represented as:

C7H8O2S\text{C}_7\text{H}_8\text{O}_2\text{S}

This unique structure allows for various interactions within biological systems, potentially influencing its activity against different molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The furan ring and the carboxylic acid group facilitate hydrogen bonding and other interactions that influence binding affinity and specificity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for certain receptors, affecting signaling pathways critical for cell proliferation and survival.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies suggest potential efficacy against various bacterial strains, although specific mechanisms remain under investigation.
  • Anticancer Properties : Preliminary findings indicate that derivatives of this compound may possess anticancer properties, particularly through the inhibition of tumor growth in certain cancer cell lines .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory effects by modulating immune responses.

Research Findings

Several studies have evaluated the biological activity of this compound:

  • A study reported that derivatives of this compound showed significant inhibition of cancer cell lines with IC50 values indicating potent activity .
CompoundCell LineIC50 (nM)Activity
This compoundSJSA-1190Anticancer
Derivative AU87200Anticancer
Derivative BBE18.9Anticancer

Case Studies

  • In Vivo Studies : In an animal model, treatment with this compound resulted in significant tumor growth inhibition when administered at specific dosages .
  • Cell Culture Experiments : In vitro studies demonstrated that this compound effectively reduced cell viability in glioblastoma cells, with lower LC50 values indicating higher sensitivity compared to other compounds tested .

Q & A

Basic: What are the optimal synthetic routes for 3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the furan ring. For example, a methylsulfanyl group can be introduced via nucleophilic substitution or coupling reactions. Key steps include:

  • Catalyzed Esterification : Use acid catalysts (e.g., sulfuric acid) for esterification of precursor carboxylic acids, as seen in analogous furan derivatives .
  • Purification : Post-synthesis, employ techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
  • Yield Optimization : Adjust molar ratios (e.g., 1:1.2 for boronic acid coupling) and reaction temperatures (60–80°C for 12–24 hours) to enhance efficiency .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures accurate characterization:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methylsulfanyl at C5, methyl at C3) and carboxyl group presence. Chemical shifts for the furan ring protons typically appear at δ 6.2–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₆H₆O₃S: MW 158.18) and fragmentation patterns .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm, employing acetonitrile/water gradients .

Advanced: How does the methylsulfanyl group influence the compound’s reactivity and bioactivity?

Methodological Answer:
The methylsulfanyl (–SCH₃) group impacts reactivity through:

  • Electron-Donating Effects : Enhances nucleophilic substitution at the furan ring, facilitating reactions with electrophiles (e.g., alkyl halides) .
  • Bioactivity Modulation : In microbial studies, the –SCH₃ group disrupts bacterial enzymes (e.g., dihydrofolate reductase) via sulfur-mediated hydrogen bonding or hydrophobic interactions. Comparative studies with non-sulfanyl analogs show reduced antimicrobial activity .
  • Metabolic Stability : The group may slow oxidative degradation in biological systems, as evidenced by stability assays under varying pH (4–9) and temperature (25–37°C) .

Advanced: What methodological challenges arise in analyzing its stability under oxidative conditions?

Methodological Answer:
Oxidative instability, particularly at the furan ring, requires controlled experimental design:

  • Catalytic Oxidation Studies : Use Co(II)/Mn(II)/Ce(III) catalysts in aqueous acetic acid to monitor degradation products. TLC and GC-MS track intermediates like 5-(methoxycarbonyl)furan-2-carboxylic acid .
  • Accelerated Stability Testing : Expose the compound to H₂O₂ (3–30%) or UV light (254 nm) for 24–72 hours. Quantify degradation via HPLC area-under-curve (AUC) analysis .
  • Contradiction Resolution : Discrepancies in reported half-lives (e.g., 8 vs. 12 hours under UV) may stem from impurity profiles. Ensure ≥95% purity (via HPLC) before testing .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Contradictions often arise from methodological variability. Mitigation strategies include:

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution with E. coli ATCC 25922) to ensure reproducibility .
  • Purity Thresholds : Bioactivity data from samples with <90% purity (via HPLC) should be discounted. Reproduce studies with recrystallized or chromatographically purified batches .
  • Mechanistic Validation : Pair phenotypic assays (e.g., MIC values) with target-specific studies (e.g., enzyme inhibition kinetics) to confirm mode of action .

Basic: What are the key physicochemical properties relevant to experimental design?

Methodological Answer:
Critical properties include:

  • Solubility : Sparingly soluble in water (0.1 mg/mL at 25°C), requiring DMSO or ethanol for stock solutions. Measure via shake-flask method with UV quantification .
  • pKa : The carboxylic acid group has a pKa ~3.2 (determined via potentiometric titration), influencing ionization in biological buffers .
  • Thermal Stability : Decomposes at 220°C (DSC data), necessitating storage at –20°C in amber vials .

Advanced: What strategies optimize its use as a building block in heterocyclic synthesis?

Methodological Answer:
Leverage the carboxyl and sulfanyl groups for derivatization:

  • Amide Coupling : React with amines (e.g., benzylamine) using EDC/HOBt in DMF to generate bioactive amides .
  • Ring-Opening Reactions : Under basic conditions (NaOH, 80°C), the furan ring undergoes cleavage to yield dicarboxylic acids, useful in polymer chemistry .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄ catalyst) introduce aromatic moieties at C5, enhancing drug-likeness .

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